molecular formula C6H3N4NaO2 B13462011 Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Cat. No.: B13462011
M. Wt: 186.10 g/mol
InChI Key: RBPRAJCEKNWDFT-UHFFFAOYSA-M
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Description

Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of a triazole ring with a pyridazine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diamino-1,2,3-triazole with a suitable dicarbonyl compound, followed by cyclization to form the triazolopyridazine core . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the precursors are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, its role as a c-Met kinase inhibitor involves binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Uniqueness: Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is unique due to its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase with high specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C6H3N4NaO2

Molecular Weight

186.10 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

InChI

InChI=1S/C6H4N4O2.Na/c11-6(12)4-1-2-5-8-7-3-10(5)9-4;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

RBPRAJCEKNWDFT-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=NN=CN2N=C1C(=O)[O-].[Na+]

Origin of Product

United States

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